molecular formula C6H8O4 B1611618 Ethyl 2,3-dioxobutanoate CAS No. 1723-25-7

Ethyl 2,3-dioxobutanoate

Cat. No. B1611618
CAS RN: 1723-25-7
M. Wt: 144.12 g/mol
InChI Key: TYEPWEZRMUOMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dioxobutanoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor. It is commonly used as a solvent and a starting material for the synthesis of various organic compounds. Ethyl acetylacetate is a versatile compound with a wide range of applications in the field of scientific research. In

Scientific Research Applications

  • Synthesis of Heterocycles : Ethyl 2,3-dioxobutanoate is used in the synthesis of various heterocycles. For example, it is involved in the concise and efficient synthesis of 1H-Pyrazoles (Patel et al., 1991). Additionally, it has been utilized in creating diverse trifluoromethyl heterocycles, such as oxazoles and imidazoles, which are valuable in pharmaceutical and materials science applications (Honey et al., 2012).

  • Stereoselective Synthesis : This compound is instrumental in stereoselective synthesis processes. For instance, its derivatives undergo stereoselective intramolecular Wittig reactions to produce electron-deficient dienes, which are important in organic synthesis and materials chemistry (Yavari & Samzadeh‐Kermani, 1998).

  • Antioxidant and Antimicrobial Activities : Some derivatives of Ethyl 2,3-dioxobutanoate have shown potential in antioxidant and antimicrobial activities. Studies have synthesized specific derivatives and evaluated their effectiveness in these areas, which could be significant for pharmaceutical research (Kumar et al., 2016).

  • Molecular Structure Analysis : Research has also focused on the synthesis, characterization, and crystal structure analysis of Ethyl 2,3-dioxobutanoate derivatives. Such studies provide insights into the molecular configurations and potential applications of these compounds in various scientific domains (Naveen et al., 2021).

  • Chemical Synthesis and Reactions : Ethyl 2,3-dioxobutanoate is involved in various chemical synthesis and reaction studies, demonstrating its versatility as a reagent in organic chemistry. For example, it is used in three-component reactions for synthesizing cyclobutene derivatives, highlighting its role in facilitating complex chemical transformations (Aboee-Mehrizi et al., 2011).

properties

IUPAC Name

ethyl 2,3-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPWEZRMUOMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482873
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxobutanoate

CAS RN

1723-25-7
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 g portion of ethyl acetoacetate in 60 ml of acetic acid was stirred at 0° C. to 10° C., as a solution of 30 g of sodium nitrite in 50 ml of water was added dropwise. When addition was complete, the mixture was stirred at 0° to 10° C. for 30 minutes and then diluted with 300 ml of ice water. The mixture was stirred for 2 hours and then extracted with 500 ml of dichloromethane. The dichloromethane layer was separated, washed with two 500 ml portions of ice water, dried, filtered and evaporated in vacuo. The residual oil was stirred vigorously with 200 ml of hexane and the resulting solid collected, washed with hexane and air dried, giving 31.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dioxobutanoate
Reactant of Route 2
Ethyl 2,3-dioxobutanoate
Reactant of Route 3
Ethyl 2,3-dioxobutanoate
Reactant of Route 4
Ethyl 2,3-dioxobutanoate
Reactant of Route 5
Ethyl 2,3-dioxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.